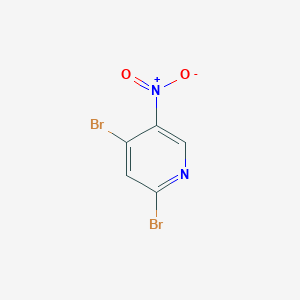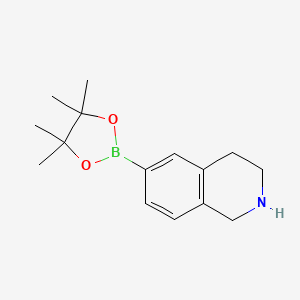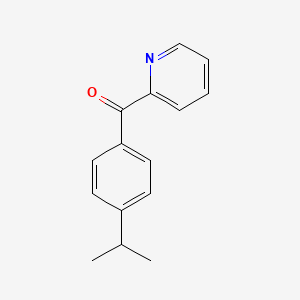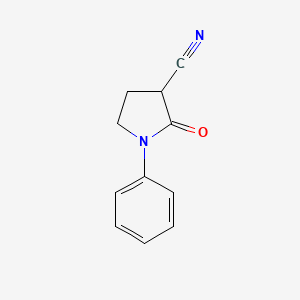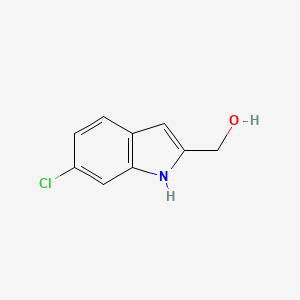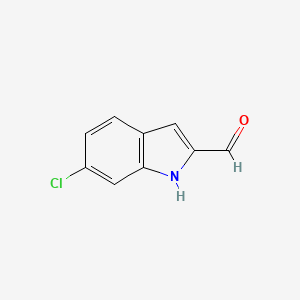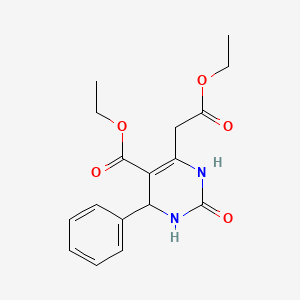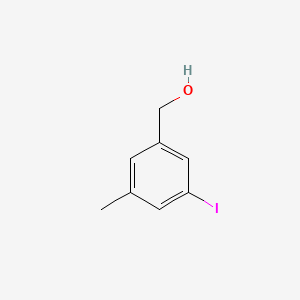
(3-Iodo-5-methylphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Iodo-5-methylphenyl)methanol is a useful research compound. Its molecular formula is C8H9IO and its molecular weight is 248.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Methanol in Alcoholic Drinks and Toxicity
- Tolerable Concentration of Methanol in Alcoholic Drinks: Methanol occurs naturally in most alcoholic beverages without causing harm, but illicit drinks with high methanol content can cause severe illness. Research suggests a maximum tolerable concentration of methanol in drinks to prevent toxicity, highlighting methanol's toxicological significance and its interaction with ethanol in biological systems (Paine & Dayan, 2001).
Methanol in Hydrogen Production and Fuel Applications
- Hydrogen Production from Methanol Thermochemical Conversion: Methanol can be converted into high purity hydrogen through various processes, including steam reforming and partial oxidation. This research underscores methanol's role as a liquid hydrogen carrier and its potential in hydrogen economy (García et al., 2021).
Methanol in Catalysis and Chemical Synthesis
- Catalysis and Mechanism of Methanol Synthesis: Studies on methanol synthesis, including catalyst development and reaction mechanisms, demonstrate methanol's application in chemical manufacturing and energy sectors. Research on liquid-phase methanol synthesis offers insights into industrial applications and methanol's use as a fuel (Cybulski, 1994).
Environmental and Health Aspects of Methanol
- Methanol as an Environmental Marker: Methanol has been explored as a marker for assessing the condition of solid insulation in power transformers, highlighting its chemical utility in environmental monitoring and engineering applications (Jalbert et al., 2019).
Propiedades
IUPAC Name |
(3-iodo-5-methylphenyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO/c1-6-2-7(5-10)4-8(9)3-6/h2-4,10H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRKOCISEWRCTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)I)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-((4-Bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B1317276.png)
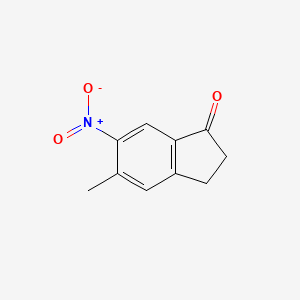
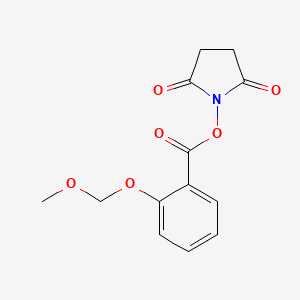
![(1S,6R)-8-Boc-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1317281.png)
![(1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1317282.png)
